molecular formula C20H38O2 B3430571 Ethyloleate CAS No. 85049-36-1

Ethyloleate

Cat. No.: B3430571
CAS No.: 85049-36-1
M. Wt: 310.5 g/mol
InChI Key: LVGKNOAMLMIIKO-QXMHVHEDSA-N
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Description

Ethyloleate, also known as ethyl oleate, is a fatty acid ester formed by the condensation of oleic acid and ethanol. It is a colorless to light yellow liquid that is insoluble in water. This compound is commonly used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids. It also finds applications as a lubricant and a plasticizer .

Mechanism of Action

Target of Action

Ethyl oleate, a fatty acid ester formed by the condensation of oleic acid and ethanol , is primarily used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids . It is also used by compounding pharmacies as a vehicle for intramuscular drug delivery .

Mode of Action

Ethyl oleate interacts with its targets primarily through its lipophilic properties, which allow it to dissolve or carry other lipophilic substances . It is also produced by the body during ethanol intoxication and is one of the fatty acid ethyl esters (FAEE) produced after ingestion of ethanol .

Biochemical Pathways

Ethyl oleate has been implicated as a toxic mediator of ethanol in the body, affecting organs such as the pancreas, liver, heart, and brain . It has also been identified as a primer pheromone in honeybees . In a study on the mite Tetranychus cinnabarinus, ethyl oleate exposure led to changes in the expression of detoxification-related genes, including cytochrome P450s, glutathione S-transferases, UDP-glycosyltransferases, esterases, and ATP-binding cassette transporters .

Pharmacokinetics

It is known that it is rapidly hydrolyzed to ethanol and free fatty acid in the body .

Result of Action

The molecular and cellular effects of ethyl oleate’s action are largely dependent on its role as a solvent or carrier for other substances. For example, in pharmaceutical applications, it can enhance the delivery and effectiveness of lipophilic drugs . In the body, it may act as a toxic mediator of ethanol, potentially contributing to conditions such as fetal alcohol syndrome .

Action Environment

Environmental factors can influence the action of ethyl oleate. For example, in the context of mite control, the efficacy of ethyl oleate was found to be influenced by temperature, light, pH, and ultraviolet radiation

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyloleate is typically synthesized through the esterification of oleic acid with ethanol. This reaction can be catalyzed by various acids, such as hydrochloric acid, Twitchell’s reagent, or chlorosulfonic acid. The reaction is usually carried out at the boiling point of the mixture .

Industrial Production Methods: In industrial settings, the esterification process involves heating oleic acid and ethanol in the presence of a catalyst such as Amberlyst® 15, a strongly acidic cation exchanger. The reaction mixture is maintained at around 65°C, and the progress is monitored using gas chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyloleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidation products, depending on the oxidizing agent used.

    Reduction: Oleyl alcohol and ethanol.

    Ethenolysis: 1-decene and methyl 9-decenoate.

Scientific Research Applications

Pharmaceutical Applications

Ethyl oleate is primarily utilized in the pharmaceutical industry due to its ability to enhance drug solubility and bioavailability.

  • Drug Delivery Systems : EO serves as an effective vehicle for intramuscular drug delivery, particularly for lipophilic substances like steroids. It has been shown to improve the oral absorption of drugs such as adefovir dipivoxil by acting as an esterase inhibitor, thereby protecting the drug from intestinal metabolism. In studies, emulsions containing EO demonstrated significant increases in bioavailability compared to standard formulations .
  • Microemulsions : EO is also used in the formulation of microemulsions, which are critical for enhancing drug solubility and lymphatic transport. Research indicates that piroxicam solubility increased approximately 30-fold when formulated with EO microemulsions .
  • Pharmaceutical Excipients : As a pharmaceutical excipient, EO aids in the formulation of various medications, improving their stability and efficacy. It has been employed in compounded preparations for daily doses of progesterone to support pregnancy .

Food Industry Applications

In the food sector, ethyl oleate is recognized for its role as a food additive and flavoring agent.

  • Food Additive : EO is regulated by the FDA as a food additive permissible for direct addition to food products. Its use enhances flavor profiles and serves as a solvent for lipophilic compounds in food formulations .
  • Satiety Mechanism : Studies have shown that ethyl oleate can influence satiety and reduce food intake in animal models, suggesting potential applications in weight management products .

Material Science Applications

Ethyl oleate's properties extend into material sciences, where it is used as a lubricant and plasticizer.

  • Lubricants : EO is utilized in various industrial applications as a lubricant due to its low viscosity and high oxidative stability. It is particularly beneficial in environments requiring water repellency and enhanced performance under stress .
  • Resin Toughening Agents : In polymer chemistry, ethyl oleate acts as a toughening agent for resins, improving their mechanical properties and durability .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on ethyl oleate:

Study FocusFindingsReference
Drug BioavailabilityEmulsions with EO showed 1.6-fold increase in AUC for adefovir dipivoxil
Microemulsion FormulationPiroxicam solubility increased 30-fold in EO microemulsions
Weight ManagementEO reduced food intake and body weight gain in rats
Lubricant PerformanceHigh oxidative stability of EO makes it suitable for lubricant applications

Comparison with Similar Compounds

  • Butyl oleate
  • Methyl oleate
  • Oleic acid

Comparison: Ethyloleate is unique in its use as a solvent for lipophilic substances and its role in the metabolism of ethanol. Unlike butyl oleate and methyl oleate, this compound is specifically used in pharmaceutical preparations for intramuscular drug delivery. Additionally, its role as a toxic mediator of ethanol distinguishes it from other similar compounds .

Biological Activity

Ethyl oleate (EO) is an ester derived from oleic acid and ethanol, recognized for its diverse biological activities and applications in pharmaceutical and food industries. This article provides a comprehensive overview of the biological activity of ethyl oleate, including its antioxidant properties, effects on drug absorption, and potential applications in various fields.

Ethyl oleate is synthesized through the esterification of oleic acid with ethanol, often facilitated by acid catalysts or membrane technologies to enhance yield. Studies have demonstrated that innovative methods like pervaporation can significantly increase the conversion rates of oleic acid to ethyl oleate, achieving yields up to 50% within 24 hours .

Antioxidant Activity

Ethyl oleate exhibits notable antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant capacity can be quantified using various assays, such as the DPPH radical scavenging method. In a study involving extracts from Dinomyrmex gigas, ethyl oleate was identified as a major component contributing to the overall antioxidant activity with an IC50 value indicating effective free radical scavenging ability .

Table 1: Antioxidant Activity of Ethyl Oleate Compared to Other Compounds

CompoundIC50 (µg/mL)
Ethyl Oleate89.16
(+)-Catechin2.03
Methanolic Extract90.72

Esterase Inhibition and Drug Absorption Enhancement

One of the significant biological activities of ethyl oleate is its role as an esterase inhibitor. Research has shown that EO can enhance the oral bioavailability of certain drugs, such as adefovir dipivoxil, by protecting them from intestinal metabolism. In experimental setups, emulsions containing EO demonstrated a significant reduction in drug degradation compared to controls, leading to improved absorption rates .

Case Study: Adefovir Dipivoxil Absorption

In a study assessing the impact of ethyl oleate on drug absorption:

  • Method : Emulsions were prepared with and without EO.
  • Results : The emulsion with EO showed a 1.6-fold enhancement in bioavailability compared to the control group, indicating its effectiveness as a drug delivery enhancer .

Toxicological Profile

Ethyl oleate has been studied for its safety profile in various biological contexts. It has been reported that fatty acid ethyl esters (FAEEs), including EO, are less toxic than their parent fatty acids. This property is particularly relevant in studies examining pancreatitis where EO showed reduced cytotoxic effects compared to free fatty acids .

Applications in Nanotechnology

Recent advancements have integrated ethyl oleate into nanostructured lipid carriers (NLCs) for drug delivery systems. These NLCs improve the solubility and stability of poorly soluble drugs, enhancing their therapeutic efficacy. For instance, trans-ferulic acid delivered via NLCs containing EO exhibited superior pharmacokinetic profiles compared to conventional formulations .

Properties

IUPAC Name

ethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LVGKNOAMLMIIKO-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC
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Molecular Formula

C20H38O2
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DSSTOX Substance ID

DTXSID3047633
Record name Ethyl oleate
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Molecular Weight

310.5 g/mol
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour
Record name Ethyl oleate
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Record name Ethyl oleate
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Solubility

insoluble in water; soluble in ether, Soluble (in ethanol)
Record name Ethyl oleate
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Density

0.868-0.873
Record name Ethyl oleate
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CAS No.

111-62-6, 85049-36-1
Record name Ethyl oleate
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Record name Ethyl oleate
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Record name Ethyl oleate
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Record name ETHYL OLEATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ethyloleate [(Z)-ethyl octadec-9-enoate] is the ethyl ester of oleic acid, a common unsaturated fatty acid. Its molecular formula is C20H38O2, and its molecular weight is 310.51 g/mol. Spectroscopic data, such as NMR and IR, can further characterize its structure and purity.

ANone: this compound is primarily used as a solvent, plasticizer, and lubricant. It's found in various applications, including:

  • Pharmaceuticals: As a vehicle for intramuscular injections and in the formulation of microemulsions for drug delivery. [, , , ]

A: this compound's ability to form microemulsions makes it a valuable component in drug delivery systems. These systems can encapsulate both water-soluble and oil-soluble drugs, improving their solubility, bioavailability, and targeted delivery. [, , , ]

  • Microemulsions: this compound acts as the oil phase in water-in-oil (W/O) microemulsions, which can enhance the solubility and permeation of poorly soluble drugs. [, ]
  • Self-microemulsifying drug delivery systems (SMEDDS): this compound is a common oil component in SMEDDS, formulations that spontaneously form microemulsions upon contact with aqueous media in the gastrointestinal tract, improving drug absorption. [, ]

ANone: Several factors influence the formation and stability of this compound microemulsions:

  • Surfactant Type and Concentration: The choice and concentration of surfactants (e.g., polyoxyethylene sorbitan monooleate, sorbitan monolaurate) significantly impact the size and stability of the microemulsion droplets. [, ]
  • Co-surfactant: Co-surfactants (e.g., propylene glycol, ethanol, butanol) can further improve the solubility of the surfactant and influence the microemulsion region in the phase diagram. [, , ]
  • Oil Phase Composition: The type and concentration of oil, alongside this compound, can impact the microemulsion's viscosity, droplet size, and stability. []
  • Hydrophilic Phase: The type and concentration of the hydrophilic phase (e.g., water or propylene glycol) influence the microemulsion type (W/O or O/W) and its characteristics. []

ANone: Yes, various analytical techniques are employed to characterize this compound-based microemulsions:

  • Phase Diagram Studies: These studies help determine the optimal ratios of components (oil, surfactant, co-surfactant, and water) to obtain a stable microemulsion region. [, , ]
  • Polarizing Light Microscopy: This technique helps visualize the structure and type of microemulsion formed (e.g., W/O droplets, bicontinuous). []
  • Viscosity Measurements: Viscosity measurements provide information about the internal structure and flow properties of the microemulsion. []
  • Electrical Conductivity Measurements: These measurements help distinguish between W/O and O/W microemulsions. []
  • Cryo-field Emission Scanning Electron Microscopy (Cryo-FESEM): This technique provides high-resolution images of the microemulsion structure, revealing droplet size and morphology. []
  • High-Performance Liquid Chromatography (HPLC): This method can be used to determine drug content and encapsulation efficiency in this compound-based drug delivery systems. []

ANone: Yes, this compound can be used as a starting material for the synthesis of other valuable compounds. For example:

  • Unsaturated higher tertiary amines: this compound can react with lower tertiary amines under hydrogenolysis conditions to produce unsaturated higher tertiary amines, potentially valuable in various applications. []

A: While generally considered safe, this compound's environmental impact needs consideration. Research on its biodegradability and ecotoxicological effects is crucial for responsible use and disposal. Strategies for recycling and waste management are essential for mitigating any potential negative impacts. []

ANone: * Limited Solubilization Capacity: this compound might not effectively solubilize highly hydrophilic drugs, requiring alternative formulation strategies or different oil phases.* Potential for Instability: this compound-based microemulsions can be prone to instability under certain conditions (e.g., temperature changes, exposure to light), impacting drug product shelf-life.

A: Researchers are exploring alternatives to this compound, considering factors like performance, cost, and environmental impact. For instance, in microemulsion formulations, other oils like isopropyl palmitate are being investigated. [] This continuous exploration aims to identify superior alternatives with improved properties for various applications. []

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